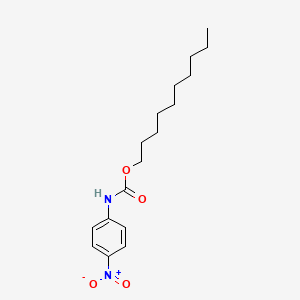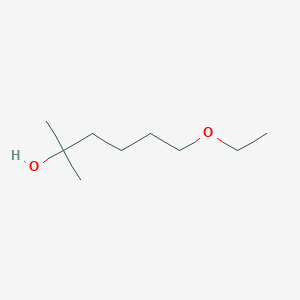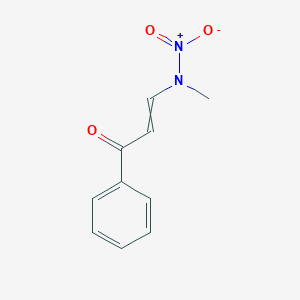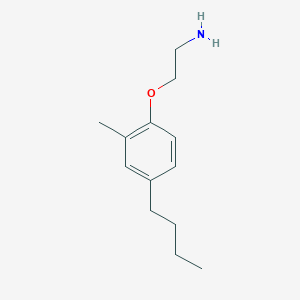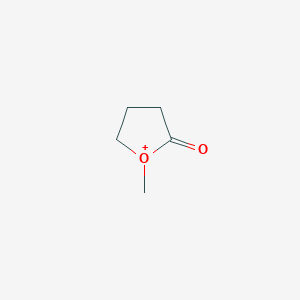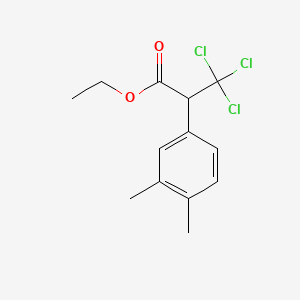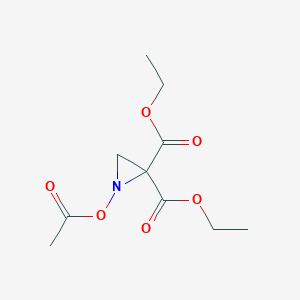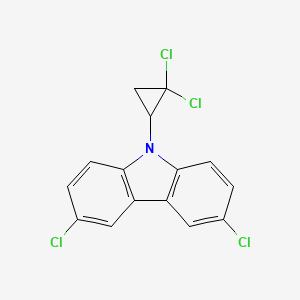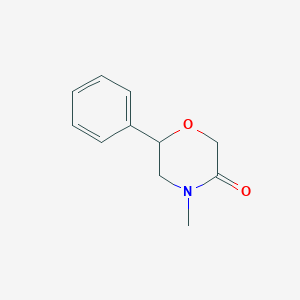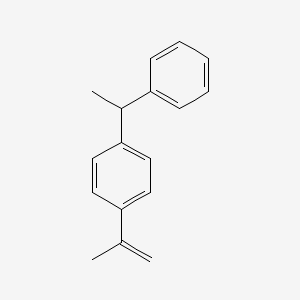![molecular formula C5H2Br3NOS B14366876 N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine CAS No. 91074-37-2](/img/structure/B14366876.png)
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is a derivative of thiophene, a sulfur-containing heterocycle, and features three bromine atoms attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,5-tribromothiophene-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive oxime group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine exerts its effects involves the reactivity of the oxime group. This group can form covalent bonds with nucleophiles, making the compound useful in various chemical transformations. The bromine atoms on the thiophene ring also contribute to its reactivity, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine
- N-[(2,5-dibromothiophen-3-yl)methylidene]hydroxylamine
Uniqueness
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine is unique due to the presence of three bromine atoms on the thiophene ring, which enhances its reactivity and potential for further functionalization compared to similar compounds with fewer bromine atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
91074-37-2 |
|---|---|
Fórmula molecular |
C5H2Br3NOS |
Peso molecular |
363.85 g/mol |
Nombre IUPAC |
N-[(2,4,5-tribromothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Br3NOS/c6-3-2(1-9-10)4(7)11-5(3)8/h1,10H |
Clave InChI |
FSKFBHNMJSTUNX-UHFFFAOYSA-N |
SMILES canónico |
C(=NO)C1=C(SC(=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


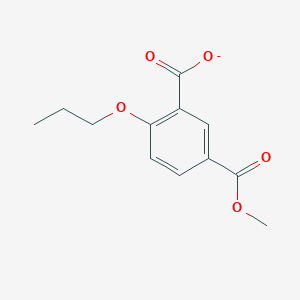
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
